molecular formula C9H5Cl2FN2O B13579167 2,4-Dichloro-8-fluoro-7-methoxyquinazoline

2,4-Dichloro-8-fluoro-7-methoxyquinazoline

Cat. No.: B13579167
M. Wt: 247.05 g/mol
InChI Key: DMYMAIBKNOGWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-8-fluoro-7-methoxyquinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinazoline core, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of a quinazoline intermediate, followed by selective halogenation and methoxylation. For instance, starting from 2,4-dichloroquinazoline, fluorination can be achieved using reagents like Selectfluor under controlled conditions. The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base such as sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen or other substituents.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions for methoxylation.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2,4-Dichloro-8-fluoro-7-methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors, contributing to the understanding of biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The presence of halogen and methoxy groups can enhance its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

    2,4-Dichloroquinazoline: Lacks the fluorine and methoxy groups, which can alter its reactivity and biological activity.

    8-Fluoroquinazoline:

    7-Methoxyquinazoline: Missing the chlorine and fluorine atoms, which can influence its overall behavior in chemical reactions and biological systems.

Uniqueness: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline is unique due to the combination of chlorine, fluorine, and methoxy groups on the quinazoline core. This specific arrangement of substituents can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5Cl2FN2O

Molecular Weight

247.05 g/mol

IUPAC Name

2,4-dichloro-8-fluoro-7-methoxyquinazoline

InChI

InChI=1S/C9H5Cl2FN2O/c1-15-5-3-2-4-7(6(5)12)13-9(11)14-8(4)10/h2-3H,1H3

InChI Key

DMYMAIBKNOGWHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.